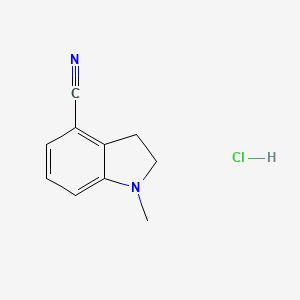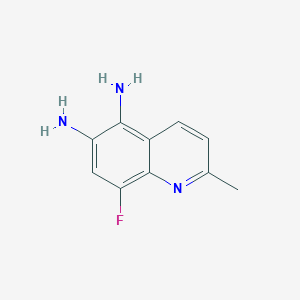
8-Fluoro-2-methylquinoline-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-methylquinoline-5,6-diamine is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 8-Fluoro-2-methylquinoline-5,6-diamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the direct fluorination of quinoline derivatives can be performed using electrophilic fluorinating agents . Industrial production methods may involve large-scale cyclization reactions and the use of organometallic compounds for functionalization .
Chemical Reactions Analysis
8-Fluoro-2-methylquinoline-5,6-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into various hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and substituted quinolines .
Scientific Research Applications
8-Fluoro-2-methylquinoline-5,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: It is being explored for its potential use in developing new antimalarial and antineoplastic drugs.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylquinoline-5,6-diamine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can lead to antibacterial, antiviral, and antineoplastic effects .
Comparison with Similar Compounds
8-Fluoro-2-methylquinoline-5,6-diamine can be compared with other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
What sets this compound apart is its unique substitution pattern, which can result in distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
8-fluoro-2-methylquinoline-5,6-diamine |
InChI |
InChI=1S/C10H10FN3/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,12-13H2,1H3 |
InChI Key |
RFZKSBZSYQFMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
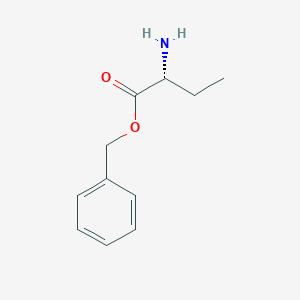
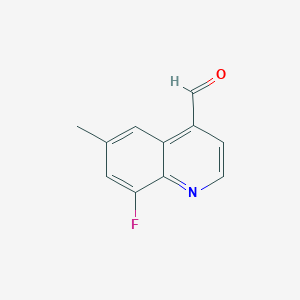

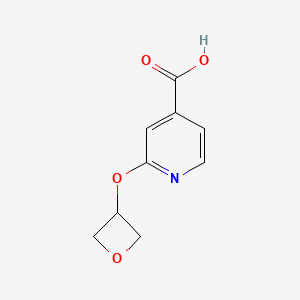

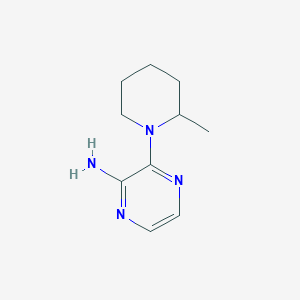
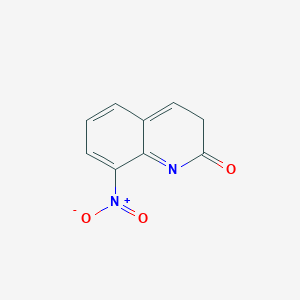
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)

![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
